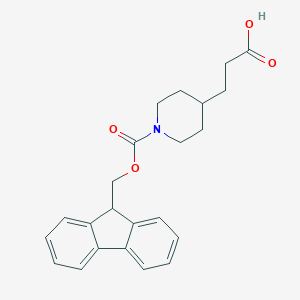

N-Fmoc-4-piperidinepropionic acid

Übersicht

Beschreibung

N-Fmoc-4-piperidinepropionic acid (CAS 154938-68-8) is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase methodologies. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.5 g/mol . The compound features a piperidine ring substituted with a propionic acid chain and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which offers stability under basic conditions and is cleavable under mild acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-piperidinepropionic acid typically involves the reaction of 4-piperidinepropionic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-4-piperidinepropionic acid primarily undergoes deprotection reactions where the Fmoc group is removed. This is typically achieved using bases such as piperidine or piperazine in solvents like dimethylformamide .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 4-piperidinepropionic acid, along with the byproduct fluorenylmethanol .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-4-piperidinepropionic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids to form peptides.

Key Features:

- Solid-phase methodology : N-Fmoc-4-PPA enhances the efficiency of peptide assembly by allowing for high-purity synthesis of complex structures.

- Compatibility with other amino acids : It can be incorporated into various peptide sequences without interfering with other functional groups.

Case Study:

A study demonstrated the use of N-Fmoc-4-PPA in synthesizing neuropeptides, which are critical for understanding neurological functions. The incorporation of this compound allowed researchers to create peptides with specific biological activities, highlighting its importance in neuropharmacology .

Drug Development

In the pharmaceutical industry, this compound is leveraged for developing new drug candidates, particularly those targeting neurological disorders. Its ability to modify peptide properties effectively makes it a valuable tool in drug design.

Applications:

- Neuroactive peptides : The compound is used to synthesize peptides that can modulate neurotransmitter systems, providing potential therapeutic avenues for conditions like depression and anxiety.

- Targeted drug delivery : By modifying the structure of peptides with N-Fmoc-4-PPA, researchers can enhance the specificity and efficacy of drug delivery systems.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Synthesis of neuroactive peptides |

| Targeted Therapies | Development of peptide-based drug delivery systems |

Bioconjugation

This compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This enhances the functionality of therapeutic agents and allows for the creation of more effective drug formulations.

Advantages:

- Stability : The compound provides stable linkages between biomolecules, which is essential for maintaining the integrity and activity of therapeutic agents.

- Versatility : Its application spans various fields, including diagnostics and vaccine development.

Research in Neuroscience

This compound is significant in neuroscience research, particularly in studying receptor interactions and signaling pathways. This understanding is crucial for developing treatments for neurological diseases.

Research Insights:

Wirkmechanismus

The mechanism of action of N-Fmoc-4-piperidinepropionic acid involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Purity : ≥95%

- Storage : Stable at room temperature

- Applications : Used as a building block in protein degraders (e.g., PROTACs) and peptide synthesis .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares N-Fmoc-4-piperidinepropionic acid with four analogous compounds:

*Estimated based on Fmoc (C₁₅H₁₃O₂) + piperidine-4-carboxylic acid (C₅H₉NO₂).

Key Observations :

- Backbone Flexibility: this compound’s propionic acid chain offers greater conformational flexibility compared to acetic acid derivatives (e.g., Fmoc-4-amino-1-piperidineacetic acid) .

- Orthogonal Protection: Compounds like N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid enable multi-step synthesis due to the orthogonal Boc (tert-butoxycarbonyl) and Fmoc groups .

- Stability : The Boc group requires cold storage (2–8°C), whereas Fmoc-protected compounds are stable at room temperature .

This compound in PROTAC Design

This compound is critical in synthesizing proteolysis-targeting chimeras (PROTACs), where its piperidine-propionic acid linker enhances solubility and bioavailability .

Methyl N-Boc-4-piperidinepropionate as an Intermediate

The methyl ester derivative serves as a precursor for active pharmaceutical ingredients (APIs), requiring hydrolysis to yield the free acid .

Stability and Handling Considerations

Biologische Aktivität

N-Fmoc-4-piperidinepropionic acid (N-Fmoc-4-PP) is a synthetic compound notable for its applications in peptide synthesis and its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 2756122

- Structure : The compound features a piperidine ring with a propionic acid side chain and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS).

The synthesis of N-Fmoc-4-PP typically involves the protection of the amine group on the piperidine with the Fmoc group, followed by the introduction of the propionic acid moiety. This method allows for high yields and purity in the final product, making it suitable for further applications in peptide synthesis.

Biological Activity

This compound exhibits various biological activities that enhance its utility in medicinal chemistry and biochemistry. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that compounds similar to N-Fmoc-4-PP demonstrate significant antimicrobial properties. For instance, derivatives containing hydrophobic Fmoc groups have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial membranes, leading to cell death through mechanisms such as membrane depolarization and increased permeability .

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that N-Fmoc-4-PP may exhibit cytotoxic effects against certain cancer cell lines. One study highlighted that peptides synthesized using Fmoc-protected amino acids, including N-Fmoc-4-PP, showed selective toxicity towards pancreatic ductal adenocarcinoma cells under glucose deprivation conditions . This suggests potential applications in developing targeted cancer therapies.

Case Studies

- Antimicrobial Peptidomimetics : A study synthesized various peptidomimetics incorporating N-Fmoc-4-PP, evaluating their antimicrobial efficacy. The results indicated that these compounds effectively inhibited bacterial growth without hemolytic activity against human red blood cells .

- Peptide Synthesis Efficiency : In a comparative study of deprotection reagents during SPPS, N-Fmoc-4-PP was utilized to synthesize peptides with improved yields and purity. The use of alternative deprotecting agents like piperazine was explored, demonstrating that N-Fmoc-4-PP could facilitate efficient peptide assembly while minimizing side reactions such as aspartimide formation .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Peptidomimetics Derived from this compound

Q & A

Q. Basic: What are the common synthetic routes for preparing N-Fmoc-4-piperidinepropionic acid, and what analytical techniques validate its purity?

Methodological Answer:

this compound is typically synthesized via multi-step routes involving condensation, hydrolysis, and Fmoc protection. For example, analogous synthesis of Fmoc-protected piperidine derivatives (e.g., N-Fmoc-D-β-4-pyridylalanine) starts with 4-chloromethylpyridine hydrochloride and diethyl acetamidomalonate. Key steps include:

- Condensation : Reacting the pyridine derivative with malonate esters under basic conditions to form α-amino intermediates.

- Hydrolysis and Rearrangement : Acidic hydrolysis of esters followed by diazotization and Curtius rearrangement to yield β-substituted amino acids.

- Fmoc Protection : Introducing the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride under anhydrous conditions.

Validation involves melting point analysis , IR spectroscopy (to confirm Fmoc C=O stretches at ~1700 cm⁻¹), NMR (for piperidine ring protons and Fmoc aromatic signals), and elemental analysis to verify stoichiometry .

Q. Basic: How is this compound purified after synthesis, and what solvents are optimal for its storage?

Methodological Answer:

Purification typically employs reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For lab-scale purification, recrystallization from ethyl acetate/hexane mixtures is common. Storage requires anhydrous conditions at –20°C in inert solvents like DMF or DCM to prevent Fmoc cleavage. Avoid prolonged exposure to piperidine-containing solutions, as residual base may deprotect the Fmoc group .

Q. Advanced: How can researchers prevent diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using this compound?

Methodological Answer:

DKP formation arises during Fmoc deprotection with piperidine, particularly in sequences prone to cyclization. Mitigation strategies include:

- Reduced Deprotection Time : Limit piperidine exposure to ≤5 minutes per cycle.

- Coupling Isoacyl Dipeptides : Introduce steric hindrance by coupling this compound as part of an isoacyl dipeptide (e.g., Fmoc-Xaa-Yaa-OH), which reduces cyclization propensity.

- Alternative Deprotection Reagents : Use 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine (2% DBU/20% piperidine in DMF) to accelerate deprotection while minimizing side reactions .

Q. Advanced: What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Methodological Answer:

Steric hindrance from the piperidine ring can reduce coupling efficiency. Optimize using:

- Activation Reagents : Replace HOBt/DIC with stronger activators like HATU or PyAOP in DMF.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–15 W) to enhance reaction kinetics.

- Double Coupling : Perform two sequential couplings with fresh reagents to ensure >95% yield. Monitor via Kaiser test or chloranil test for unreacted amines .

Q. Advanced: How does the piperidine ring’s conformation influence the stability of this compound in acidic or basic conditions?

Methodological Answer:

The piperidine ring’s chair conformation impacts stability:

- Acidic Conditions : Protonation of the piperidine nitrogen increases solubility but may lead to Fmoc cleavage if exposed to strong acids (e.g., TFA >50%). Use mild acidic conditions (e.g., 1% TFA in DCM) for resin cleavage in SPPS.

- Basic Conditions : Piperidine’s basicity accelerates Fmoc deprotection but may induce racemization. Stabilize the intermediate by maintaining low temperatures (0–4°C) during deprotection.

Characterize degradation products via LC-MS and compare with synthetic standards .

Q. Advanced: What spectroscopic and chromatographic methods resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To resolve:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions.

- X-ray Crystallography : Confirm crystal structure if discrepancies exceed ±5°C in melting points.

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMF or THF. Cross-validate with HPLC-ELSD (evaporative light scattering detection) for quantitative solubility analysis .

Q. Advanced: How can researchers incorporate this compound into cyclic peptides without inducing undesired side reactions?

Methodological Answer:

Cyclization requires careful control of ring strain and protecting groups:

- On-Resin Cyclization : Use orthogonal protecting groups (e.g., Alloc for lysine) to selectively deprotect and couple the piperidine carboxylate.

- Head-to-Tail Cyclization : Activate the C-terminal carboxylic acid with DPPA (diphenylphosphoryl azide) and react with the N-terminal amine under high dilution (0.01 M).

- Post-Cyclization Analysis : Confirm cyclization via MALDI-TOF MS and 2D NMR (e.g., ROESY for spatial proximity) .

Eigenschaften

IUPAC Name |

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFYVVYWQGGISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373250 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154938-68-8 | |

| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.